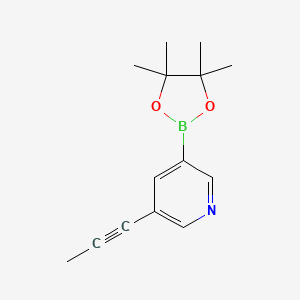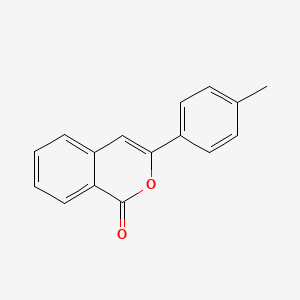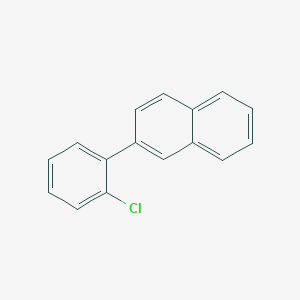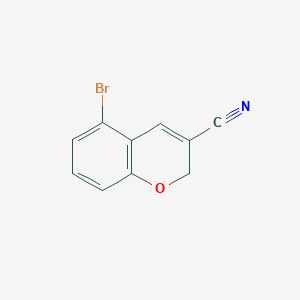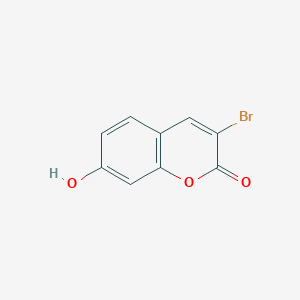
2-((2,3-Dihydrothiophen-3-yl)methylene)-3,4-dihydronaphthalen-1(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((2,3-Dihydrothiophen-3-yl)methylene)-3,4-dihydronaphthalen-1(2H)-one is a complex organic compound featuring a thiophene ring fused with a naphthalene moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2,3-Dihydrothiophen-3-yl)methylene)-3,4-dihydronaphthalen-1(2H)-one typically involves the condensation of 2,3-dihydrothiophene with 3,4-dihydronaphthalen-1(2H)-one under specific conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the methylene bridge between the two rings. The reaction conditions may include:
Temperature: Typically conducted at elevated temperatures to ensure complete reaction.
Catalysts: Acidic or basic catalysts such as hydrochloric acid or sodium hydroxide.
Solvents: Common solvents include ethanol or methanol to dissolve the reactants and facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
化学反応の分析
Types of Reactions
2-((2,3-Dihydrothiophen-3-yl)methylene)-3,4-dihydronaphthalen-1(2H)-one undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.
Substitution Reagents: Halogens, alkylating agents, or nucleophiles for substitution reactions.
Major Products
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Dihydro derivatives.
Substitution Products: Various substituted derivatives depending on the reagents used.
科学的研究の応用
2-((2,3-Dihydrothiophen-3-yl)methylene)-3,4-dihydronaphthalen-1(2H)-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-((2,3-Dihydrothiophen-3-yl)methylene)-3,4-dihydronaphthalen-1(2H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.
Altering Gene Expression: Affecting the expression of genes related to its biological activity.
類似化合物との比較
Similar Compounds
2-((2,3-Dihydrothiophen-3-yl)methylene)-3,4-dihydronaphthalen-1(2H)-one: shares similarities with other thiophene and naphthalene derivatives, such as:
Uniqueness
- Structural Features : The unique fusion of thiophene and naphthalene rings with a methylene bridge sets it apart from other compounds.
- Reactivity : Its specific reactivity patterns in oxidation, reduction, and substitution reactions make it distinct.
- Applications : Its potential applications in various fields, including medicinal chemistry and materials science, highlight its uniqueness.
特性
分子式 |
C15H14OS |
|---|---|
分子量 |
242.3 g/mol |
IUPAC名 |
(2E)-2-(2,3-dihydrothiophen-3-ylmethylidene)-3,4-dihydronaphthalen-1-one |
InChI |
InChI=1S/C15H14OS/c16-15-13(9-11-7-8-17-10-11)6-5-12-3-1-2-4-14(12)15/h1-4,7-9,11H,5-6,10H2/b13-9+ |
InChIキー |
GWCSWJGNIWMICQ-UKTHLTGXSA-N |
異性体SMILES |
C1C/C(=C\C2CSC=C2)/C(=O)C3=CC=CC=C31 |
正規SMILES |
C1CC(=CC2CSC=C2)C(=O)C3=CC=CC=C31 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


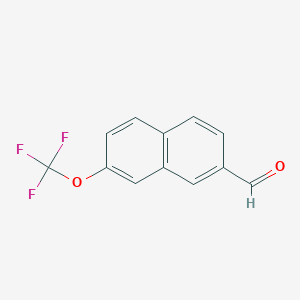



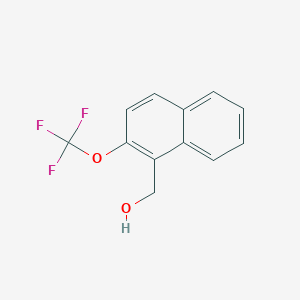
![Methyl 4-oxo-4,5-dihydroimidazo[1,2-A]quinoxaline-8-carboxylate](/img/structure/B11871914.png)
